

Synthesis and Chemical Characterization of Isopropyl Tenofovir: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl Tenofovir*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **Isopropyl Tenofovir**, a key impurity and derivative in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral drug. Understanding the formation and properties of this compound is crucial for quality control and process optimization in pharmaceutical development. This document details the synthetic pathways, experimental protocols, and analytical characterization of **Isopropyl Tenofovir**.

Introduction to Isopropyl Tenofovir

Isopropyl Tenofovir, in the context of Tenofovir Disoproxil Fumarate impurities, primarily refers to mono-POC **isopropyl Tenofovir**. This compound is chemically identified as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-[(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]]methyl phosphonate. It is a process-related impurity that can arise during the synthesis of TDF. The chemical structure of Tenofovir allows for the formation of various ester derivatives, and the isopropyl variant is of significant interest for impurity profiling and quality control in the manufacturing of the active pharmaceutical ingredient (API).

Chemical Structure:

- Systematic Name: O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-[(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]]methyl phosphonate

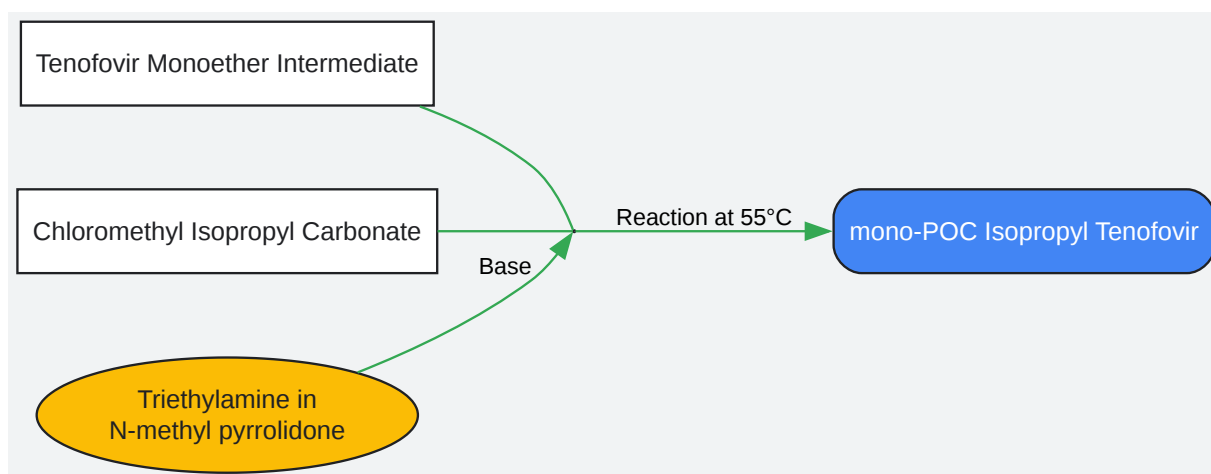
- CAS Number: 1346597-36-1[1][2]
- Molecular Formula: C₁₂H₂₀N₅O₄P[1][2]
- Molecular Weight: 329.29 g/mol [1][2]

Synthesis of Isopropyl Tenofovir

The synthesis of mono-POC **isopropyl Tenofovir** is typically achieved through the reaction of a Tenofovir intermediate with an isopropyl-containing reagent. The general synthetic approach involves the esterification of the phosphonic acid group of Tenofovir.

Synthetic Pathway

A common route for the synthesis of mono-POC **isopropyl Tenofovir** involves the reaction of a mono-ether Tenofovir intermediate with chloromethyl isopropyl carbonate in the presence of a base.



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Caption: Synthetic pathway for mono-POC **Isopropyl Tenofovir**.

Experimental Protocol

The following protocol is a representative method for the synthesis of mono-POC **isopropyl Tenofovir**:

- **Reaction Setup:** Dissolve the Tenofovir monoether intermediate (0.0030 moles) in N-methyl pyrrolidone (3.0 ml) in a suitable round bottom flask.
- **Base Addition:** Stir the reaction mass for 30 minutes at room temperature. Add triethylamine (0.0085 moles) and continue stirring for 1 hour.
- **Reagent Addition:** Add chloromethyl isopropyl carbonate (0.014 moles) at 55°C.
- **Reaction Monitoring:** Stir the reaction for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-methanol (9:1 v/v).
- **Work-up:** Upon completion, add ethyl acetate (4.0 ml) and stir for 1 hour at 10-15°C.
- **Purification:** The crude product can be purified by column chromatography.

Chemical Characterization

The chemical structure and purity of synthesized **Isopropyl Tenofovir** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Table 1: Spectroscopic Data for mono-POC **Isopropyl Tenofovir**

Technique	Observed Data
¹ H NMR (DMSO-d6)	δ 8.31 (s, 1H, H-2), 8.04 (s, 1H, H-8), 7.20 (s, 2H, NH ₂), 5.55-5.46 (m, 2H, OCH ₂ O), 4.86-4.78 (m, 1H, CH(CH ₃) ₂), 4.31-4.23 (dd, J = 14.4 & 3.2 Hz, 1H, NCH ₂), 4.21-4.11 (m, 1H, CH(CH ₃) ₂), 4.07-3.83 (m, 4H + 1H, 2 x OCH ₂ + CH ₂ N), 1.25-1.23 (dd, J = 6.4 & 2.8 Hz, 6H, 2 x CH ₃), 1.19-1.12 (m, 3H, CH ₂ CH ₃), 1.09-1.07 (dd, J = 6.4 & 1.6 Hz, 3H, CHCH ₃)
Mass Spectrum (MS)	[M+H] ⁺ 432
Infrared (IR) (cm ⁻¹)	3327, 3156, 2982, 2936, 1757, 1643, 1599, 1470, 1246, 1097, 1037, 999, 947, 891, 829, 789, 719, 648

Chromatographic Data

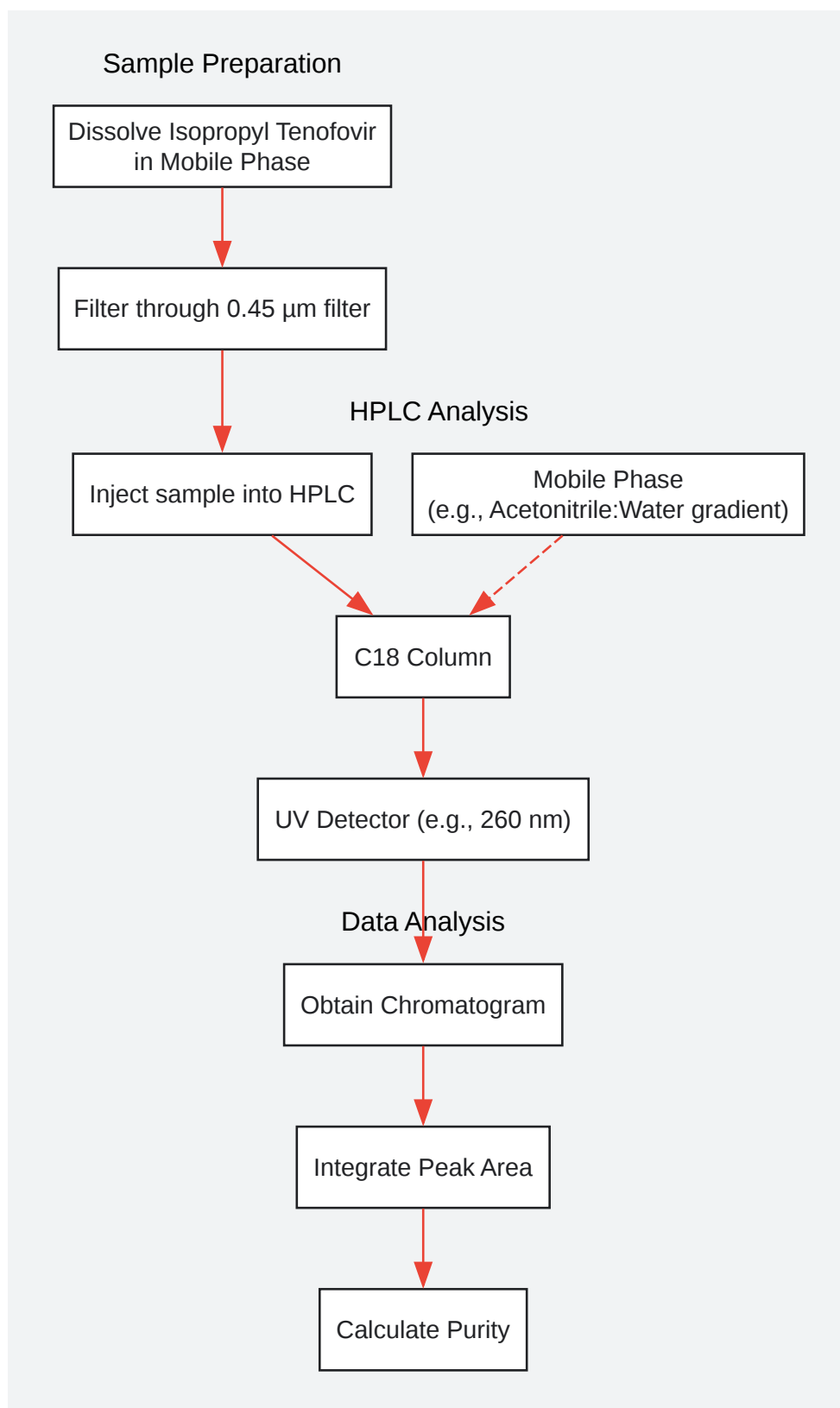
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of **Isopropyl Tenofovir**.

Table 2: HPLC Purity Data

Compound	HPLC Purity (%)
mono-POC Isopropyl Tenofovir	83.15

Experimental Protocols for Characterization

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of **Isopropyl Tenofovir**. The specific conditions would need to be optimized for the best separation and quantification.



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Caption: General workflow for HPLC analysis of **Isopropyl Tenofovir**.

NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent like DMSO-d₆.

Mass spectra can be recorded on an LC-MS system to confirm the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and characterization of mono-POC **Isopropyl Tenofovir**.

Table 3: Quantitative Data Summary

Parameter	Value	Reference
Molecular Weight	329.29 g/mol	[1][2]
HPLC Purity	83.15%	
Mass (m/z) [M+H] ⁺	432	

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of **Isopropyl Tenofovir**, specifically mono-POC **isopropyl Tenofovir**. The provided synthetic protocols and characterization data are essential for researchers and professionals involved in the development and quality control of Tenofovir-based pharmaceuticals. The logical workflows for synthesis and analysis, visualized through diagrams, offer a clear and concise understanding of the processes involved. Accurate identification and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product.

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References

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